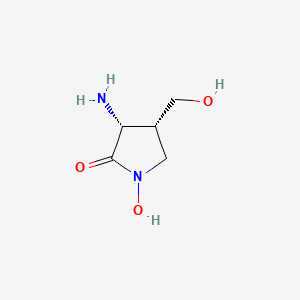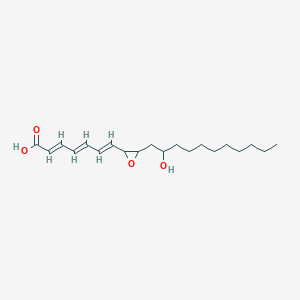
Demethyl Naproxen Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Demethyl Naproxen Sulfate is a chemical compound categorized as an intermediate of Naproxen. This compound is primarily used in the analytical method development, method validation, and quality control applications for the commercial production of Naproxen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Demethyl Naproxen Sulfate involves the sulfonation of 2-(6-methoxynaphthalen-2-yl)acetic acid. The reaction typically requires a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled temperature conditions . The reaction is carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same sulfonation reaction but is optimized for large-scale production by controlling the flow rates, temperature, and pressure .
Analyse Chemischer Reaktionen
Types of Reactions
Demethyl Naproxen Sulfate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Demethyl Naproxen Sulfate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of Naproxen and other related compounds.
Biology: Studied for its potential effects on biological systems and its role in drug metabolism.
Medicine: Used in the development of analytical methods for quality control of pharmaceutical products.
Industry: Employed in the large-scale production of Naproxen and its derivatives.
Wirkmechanismus
The mechanism of action of Demethyl Naproxen Sulfate involves its role as an intermediate in the synthesis of Naproxen. It is metabolized in the liver to form Naproxen, which then exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins that cause inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naproxen: The parent compound, used as a nonsteroidal anti-inflammatory drug (NSAID).
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Mefenamic Acid: An NSAID used for pain relief and inflammation
Uniqueness
Demethyl Naproxen Sulfate is unique in its role as an intermediate in the synthesis of Naproxen. Unlike other NSAIDs, it is not used directly for therapeutic purposes but is crucial in the production and quality control of Naproxen .
Eigenschaften
IUPAC Name |
sulfo 2-(6-methoxynaphthalen-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O6S/c1-18-12-5-4-10-6-9(2-3-11(10)8-12)7-13(14)19-20(15,16)17/h2-6,8H,7H2,1H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGMUYHLFAZNCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747476 |
Source


|
| Record name | (6-Methoxynaphthalen-2-yl)acetyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-61-3 |
Source


|
| Record name | (6-Methoxynaphthalen-2-yl)acetyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)






